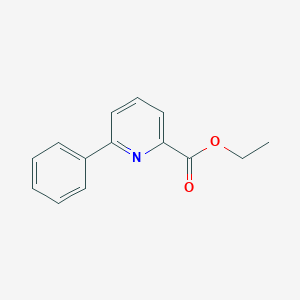

Ethyl 6-phenylpicolinate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 6-phenylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-2-17-14(16)13-10-6-9-12(15-13)11-7-4-3-5-8-11/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIAWKIXJCRLUFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50565139 | |

| Record name | Ethyl 6-phenylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107771-78-8 | |

| Record name | Ethyl 6-phenylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical and Spectroscopic Characterization of Ethyl 6-phenylpicolinate

Abstract

Ethyl 6-phenylpicolinate (CAS No. 107771-78-8) is a substituted pyridine derivative featuring a phenyl group at the 6-position and an ethyl ester at the 2-position (picolinate). This bifunctional aromatic scaffold is a valuable building block in medicinal chemistry and materials science, often utilized in the synthesis of complex ligands for catalysis and as an intermediate for pharmaceutical agents. An unambiguous understanding of its structural and electronic properties is paramount for its effective application. This technical guide provides a comprehensive, in-depth analysis of the characterization data for Ethyl 6-phenylpicolinate. We consolidate its core physicochemical properties and delve into a detailed interpretation of its spectroscopic signatures, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as an authoritative resource for researchers, chemists, and drug development professionals, providing both the foundational data and the scientific rationale behind its structural elucidation.

Core Physicochemical Properties

The fundamental identity of a chemical compound begins with its molecular formula and weight. These properties are essential for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data. The key identifiers for Ethyl 6-phenylpicolinate are summarized below.

| Property | Value | Source |

| IUPAC Name | Ethyl 6-phenylpyridine-2-carboxylate | N/A |

| CAS Number | 107771-78-8 | |

| Molecular Formula | C₁₄H₁₃NO₂ | |

| Molecular Weight | 227.26 g/mol | |

| Canonical SMILES | CCOC(=O)C1=NC(=CC=C1)C2=CC=CC=C2 | N/A |

Spectroscopic and Structural Elucidation

The definitive structure of Ethyl 6-phenylpicolinate is established through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together, they offer unambiguous confirmation of the molecule's connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns (multiplicity), and integration values, the precise arrangement of atoms can be determined.

In the ¹H NMR spectrum of Ethyl 6-phenylpicolinate, we expect to observe distinct signals corresponding to the ethyl ester protons and the eight aromatic protons of the phenyl and picolinate rings. The electron-withdrawing nature of the ester and the nitrogen atom in the pyridine ring significantly influences the chemical shifts of adjacent protons, pushing them downfield.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 8.1 - 7.9 | Multiplet | 3H | Pyridine-H, Phenyl-H (ortho) | Protons adjacent to the nitrogen and the biaryl linkage are highly deshielded. |

| ~ 7.85 | Triplet (t) | 1H | Pyridine-H | The proton at the 4-position of the pyridine ring, coupled to its two neighbors. |

| ~ 7.55 - 7.40 | Multiplet | 3H | Phenyl-H (meta, para) | Protons on the phenyl ring in less deshielded environments. |

| ~ 4.45 | Quartet (q) | 2H | O-CH₂ -CH₃ | Methylene protons adjacent to the ester oxygen, split by the methyl group. |

| ~ 1.42 | Triplet (t) | 3H | O-CH₂-CH₃ | Methyl protons of the ethyl group, split by the adjacent methylene group. |

The ¹³C NMR spectrum reveals all unique carbon environments within the molecule. Due to the molecule's asymmetry, all 14 carbons are expected to be chemically distinct, though some phenyl carbon signals may overlap. The chemical shifts are highly diagnostic of the carbon type (alkane, aromatic, carbonyl).

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 101 MHz)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

|---|---|---|---|

| ~ 165.2 | sp² | C =O | Ester carbonyl carbons are characteristically found in this downfield region[1]. |

| ~ 158.5 | sp² | Pyridine C -6 | Carbon bearing the phenyl group is significantly deshielded. |

| ~ 149.3 | sp² | Pyridine C -2 | Carbon attached to the ester group and nitrogen. |

| ~ 138.2 | sp² | Phenyl C -1 (ipso) | Quaternary carbon at the point of attachment to the pyridine ring. |

| ~ 137.5 | sp² | Pyridine C -4 | Aromatic CH carbon in the pyridine ring. |

| ~ 129.8 | sp² | Phenyl C -4 (para) | Aromatic CH carbon. |

| ~ 129.2 | sp² | Phenyl C -2/6 (ortho) | Aromatic CH carbons. |

| ~ 128.8 | sp² | Phenyl C -3/5 (meta) | Aromatic CH carbons. |

| ~ 125.1 | sp² | Pyridine C -5 | Aromatic CH carbon. |

| ~ 124.4 | sp² | Pyridine C -3 | Aromatic CH carbon. |

| ~ 61.7 | sp³ | O-CH₂ -CH₃ | Methylene carbon attached to the electronegative oxygen atom[2]. |

| ~ 14.3 | sp³ | O-CH₂-CH₃ | Terminal methyl carbon of the ethyl group[2]. |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations. For Ethyl 6-phenylpicolinate, the key signatures are the ester carbonyl and the aromatic rings.

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

|---|---|---|---|

| 3100 - 3010 | C-H Stretch | Aromatic C-H | Stretching of sp² C-H bonds characteristically occurs above 3000 cm⁻¹[3]. |

| 2985 - 2850 | C-H Stretch | Aliphatic C-H | Asymmetric and symmetric stretching of sp³ C-H bonds in the ethyl group. |

| 1730 - 1715 | C=O Stretch | Conjugated Ester | A strong, sharp absorption. Conjugation with the pyridine ring lowers the frequency from a typical aliphatic ester (1750-1735 cm⁻¹)[4]. |

| 1600 - 1450 | C=C / C=N Stretch | Aromatic Rings | Multiple sharp bands of variable intensity corresponding to in-ring stretching vibrations of the phenyl and pyridine rings. |

| 1300 - 1100 | C-O Stretch | Ester | Two distinct bands are expected for the C-O single bond stretches (O=C-O and O -CH₂)[4]. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern.

-

Molecular Ion (M⁺): The electron impact (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z = 227 , confirming the molecular formula C₁₄H₁₃NO₂.

-

Key Fragmentation Pathways:

-

Loss of an ethoxy radical (•OC₂H₅): A significant fragment at m/z = 182 [M - 45]⁺, corresponding to the stable 6-phenylpicolinoyl cation.

-

Loss of an ethyl radical (•C₂H₅): A fragment at m/z = 198 [M - 29]⁺.

-

Phenyl cation: A common fragment at m/z = 77 corresponding to the C₆H₅⁺ ion.

-

Synthesis and Purification Protocol

A robust and common method for preparing Ethyl 6-phenylpicolinate is the Suzuki cross-coupling reaction. This palladium-catalyzed reaction efficiently forms the carbon-carbon bond between the pyridine and phenyl rings.

Step-by-Step Protocol: Suzuki Cross-Coupling

-

Reactant Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Ethyl 6-bromopicolinate (1.0 eq.), Phenylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq.).

-

Solvent and Base Addition: Add a degassed solvent mixture, typically Toluene/Ethanol/Water, and a base such as sodium carbonate (Na₂CO₃, 2.0 eq.).

-

Reaction: Heat the mixture to reflux (typically 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Remove the solvent under reduced pressure. Purify the crude residue via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

-

Final Characterization: Confirm the purity and identity of the final product using the spectroscopic methods detailed in Section 2.

Integrated Structural Confirmation

The conclusive identification of Ethyl 6-phenylpicolinate relies on the logical integration of all analytical data. No single technique is sufficient, but together they provide an irrefutable structural proof. The diagram below illustrates this self-validating system.

The process begins with Mass Spectrometry confirming the molecular formula. IR Spectroscopy then validates the presence of the required functional groups (ester, aromatic rings). Finally, ¹H and ¹³C NMR spectroscopy provide the definitive map of atomic connectivity, distinguishing this compound from its isomers and confirming the 6-phenylpicolinate substitution pattern.

Conclusion

The characterization of Ethyl 6-phenylpicolinate is unequivocally achieved through a synergistic application of modern analytical techniques. Its molecular weight is confirmed to be 227.26 g/mol by mass spectrometry. Infrared spectroscopy verifies the core functional groups, most notably the conjugated ester C=O stretch around 1725 cm⁻¹. The final, unambiguous structural proof is provided by ¹H and ¹³C NMR, which maps the complete carbon-hydrogen framework, confirming the connectivity of the ethyl ester, the phenyl substituent, and the picolinate core. The data and protocols presented herein constitute a reliable and comprehensive guide for the identification and quality control of this important chemical intermediate.

References

-

University of California, Davis. (2024). IR Spectroscopy Tutorial: Esters. LibreTexts. [Link]

-

Clark, J. (2023). interpreting C-13 NMR spectra. Chemguide. [Link]

-

OpenStax. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

Sources

A Technical Guide to the Spectroscopic Analysis of Ethyl 6-Phenylpicolinate

Abstract

Ethyl 6-phenylpicolinate is a key heterocyclic compound, serving as a versatile building block in the synthesis of pharmaceuticals and functional materials. Its unambiguous structural confirmation and purity assessment are paramount for its application in these fields. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize ethyl 6-phenylpicolinate. By synthesizing theoretical principles with practical, field-proven insights, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a logical workflow for the complete spectroscopic characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides a quantitative and qualitative map of the hydrogen atoms in a molecule. For ethyl 6-phenylpicolinate, the spectrum is expected to show distinct signals for the protons on the pyridine ring, the phenyl ring, and the ethyl ester group.

Predicted ¹H NMR Signals:

The chemical environment of each proton dictates its resonance frequency (chemical shift, δ), the splitting pattern (multiplicity) is determined by the number of neighboring protons, and the integration of the signal is proportional to the number of protons it represents.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3', H-5' | ~8.05 | Doublet (d) | 2H |

| H-3 | ~7.85 | Doublet (d) | 1H |

| H-4 | ~7.80 | Triplet (t) | 1H |

| H-5 | ~7.70 | Doublet (d) | 1H |

| H-2', H-4', H-6' | ~7.45 | Multiplet (m) | 3H |

| -OCH₂CH₃ | ~4.40 | Quartet (q) | 2H |

| -OCH₂CH₃ | ~1.40 | Triplet (t) | 3H |

Note: Predicted values are based on typical chemical shifts for similar structural motifs and may vary slightly based on solvent and experimental conditions.

Interpretation and Causality:

-

Aromatic Region (7.40-8.10 ppm): The protons on the pyridine and phenyl rings resonate in this downfield region due to the deshielding effect of the aromatic ring currents. The pyridine protons are generally further downfield than the phenyl protons due to the electron-withdrawing nature of the nitrogen atom.

-

Ethyl Ester Group: The methylene protons (-OCH₂CH₃) are deshielded by the adjacent electronegative oxygen atom, causing them to resonate around 4.40 ppm.[1][2][3] Their signal is split into a quartet by the three neighboring methyl protons. Conversely, the methyl protons (-OCH₂CH₃) are further from the oxygen and resonate upfield around 1.40 ppm, appearing as a triplet due to coupling with the two methylene protons.[2][4][5]

Experimental Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Dissolve approximately 5-10 mg of ethyl 6-phenylpicolinate in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[6][7][8][9]

-

Instrumentation: Place the NMR tube in the spectrometer's probe.

-

Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Shimming is then performed to optimize the homogeneity of the magnetic field, which is essential for obtaining sharp, well-resolved peaks.

-

Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied, and the spectrum is referenced (typically to the residual solvent peak or an internal standard like TMS).[8]

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in ethyl 6-phenylpicolinate will give a distinct signal.

Predicted ¹³C NMR Signals:

| Assignment | Chemical Shift (δ, ppm) |

| Ester Carbonyl (C=O) | ~165 |

| C-6 (Pyridine) | ~158 |

| C-2 (Pyridine) | ~150 |

| C-1' (Phenyl) | ~138 |

| C-4 (Pyridine) | ~137 |

| C-4' (Phenyl) | ~129 |

| C-2', C-6' (Phenyl) | ~128 |

| C-3', C-5' (Phenyl) | ~127 |

| C-3 (Pyridine) | ~125 |

| C-5 (Pyridine) | ~121 |

| -OCH₂CH₃ | ~62 |

| -OCH₂CH₃ | ~14 |

Note: These are approximate chemical shifts based on known data for substituted pyridines and phenyl groups.[10][11][12]

Interpretation and Causality:

-

Carbonyl Carbon: The ester carbonyl carbon is significantly deshielded and appears at the lowest field (~165 ppm).

-

Aromatic Carbons: The carbons of the pyridine and phenyl rings resonate between 120-160 ppm. The carbons directly attached to the nitrogen in the pyridine ring (C-2 and C-6) are the most deshielded within the heterocyclic ring.[12]

-

Ethyl Group Carbons: The methylene carbon (-OCH₂CH₃) is deshielded by the attached oxygen and appears around 62 ppm, while the terminal methyl carbon (-OCH₂CH₃) is the most shielded carbon, resonating at approximately 14 ppm.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

The protocol is similar to that for ¹H NMR, with the key difference being the use of a ¹³C pulse program, which typically involves proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.[13]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works on the principle that molecular bonds vibrate at specific frequencies, and when these frequencies match the frequency of infrared radiation, absorption occurs.

Characteristic IR Absorptions for Ethyl 6-Phenylpicolinate:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3100-3000 | C-H stretch (aromatic) | Medium |

| ~2980-2850 | C-H stretch (aliphatic) | Medium |

| ~1725 | C=O stretch (ester) | Strong |

| ~1600, 1580, 1450 | C=C and C=N stretch (aromatic rings) | Medium-Strong |

| ~1300-1000 | C-O stretch (ester) | Strong |

Interpretation and Causality:

-

C=O Stretch: The most prominent peak in the IR spectrum will be the strong absorption around 1725 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the ester group.[14][15][16][17][18] Its position is indicative of a conjugated ester system.

-

Aromatic Stretches: The C=C and C=N stretching vibrations of the pyridine and phenyl rings typically appear as a series of bands in the 1600-1450 cm⁻¹ region.[19]

-

C-H Stretches: The C-H stretching vibrations for the aromatic protons are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group appear just below 3000 cm⁻¹.

-

C-O Stretches: The C-O stretching vibrations of the ester group give rise to strong bands in the 1300-1000 cm⁻¹ region.[15][16]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Background Scan: Ensure the ATR crystal is clean and perform a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Collect Spectrum: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and valuable structural information from its fragmentation pattern.

Expected Mass Spectrum Data for Ethyl 6-Phenylpicolinate (C₁₄H₁₃NO₂):

-

Molecular Weight: 227.26 g/mol

-

Molecular Ion (M⁺): m/z = 227

Key Fragmentation Pathways:

The fragmentation of the molecular ion provides a "fingerprint" that can be used to confirm the structure. Common fragmentation patterns for esters include the loss of the alkoxy group or cleavage adjacent to the carbonyl group.[20][21][22][23]

| m/z Value | Proposed Fragment | Loss |

| 199 | [M - C₂H₄]⁺ | Loss of ethene |

| 182 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical |

| 154 | [M - COOCH₂CH₃]⁺ | Loss of the ethyl carboxylate group |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Experimental Protocol: Electrospray Ionization (ESI) MS

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: The sample solution is introduced into the ESI source at a constant flow rate via a syringe pump.

-

Ionization: A high voltage is applied to the tip of the infusion capillary, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Integrated Spectroscopic Analysis Workflow

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. A logical workflow ensures a comprehensive and unambiguous characterization of the target compound.

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures [pubs.sciepub.com]

- 3. Proton NMR Chemical Shifts | California State University Stanislaus [csustan.edu]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. m.youtube.com [m.youtube.com]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. epfl.ch [epfl.ch]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. testbook.com [testbook.com]

- 13. researchgate.net [researchgate.net]

- 14. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. Why is the carbonyl IR stretch in an ester higher than in a ketone? - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 18. pubs.acs.org [pubs.acs.org]

- 19. uanlch.vscht.cz [uanlch.vscht.cz]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Mass Spectrometry [www2.chemistry.msu.edu]

- 22. scienceready.com.au [scienceready.com.au]

- 23. chemguide.co.uk [chemguide.co.uk]

A Technical Guide to the Potential Biological Activities of Ethyl 6-Phenylpicolinate

Abstract

Ethyl 6-phenylpicolinate is a heterocyclic compound featuring a pyridine-2-carboxylate core structure substituted with a phenyl group at the 6-position. While direct biological data on this specific molecule is nascent, its structural motifs—the picolinate ester and the 6-phenylpyridine core—are present in numerous molecules with significant pharmacological activities. This technical guide synthesizes information from analogous structures to build a predictive framework for the potential biological activities of Ethyl 6-phenylpicolinate. We explore its potential as an anticancer, antimicrobial, and anti-inflammatory agent, and as an enzyme inhibitor. For each potential activity, we propose plausible mechanisms of action, detail robust experimental protocols for validation, and provide frameworks for data interpretation. This document serves as a foundational resource for researchers seeking to investigate the therapeutic promise of this and related chemical scaffolds.

Introduction: The Rationale for Investigating Ethyl 6-Phenylpicolinate

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The addition of a phenyl group at the 6-position can enhance molecular rigidity and introduce crucial π-π stacking interactions with biological targets. Furthermore, the ethyl ester functional group can modulate the compound's lipophilicity, membrane permeability, and metabolic stability, often serving as a prodrug moiety.

Picolinic acid, the parent acid of the ester, is an endogenous metabolite of tryptophan implicated in neuroprotective, immunological, and anti-proliferative effects.[2] Its ethyl ester has been suggested to have potential in treating autoimmune and inflammatory diseases.[3] Given this background, Ethyl 6-phenylpicolinate emerges as a compelling candidate for biological screening. This guide outlines the primary therapeutic areas where it is hypothesized to show activity and provides the technical framework to investigate these possibilities.

Workflow for Preliminary Bioactivity Screening

The initial investigation of a novel compound like Ethyl 6-phenylpicolinate requires a systematic screening approach to identify its most promising biological effects.

Caption: A generalized workflow for the initial biological evaluation of a novel chemical entity.

Potential Anticancer Activities

The pyridine scaffold is a cornerstone of modern oncology drugs. Derivatives of N-methylpicolinamide have been shown to inhibit Aurora-B kinase, a key regulator of mitosis, and exhibit potent anti-proliferative activities.[4] Similarly, quinazoline derivatives, which also contain a nitrogen heterocycle, can induce apoptosis in cancer cells.[5] The presence of the 6-phenylpyridine moiety suggests a potential for targeted interactions within the ATP-binding pockets of kinases or other enzymes overexpressed in tumors.

Hypothesized Mechanism: Induction of Apoptosis

A plausible anticancer mechanism for Ethyl 6-phenylpicolinate is the induction of programmed cell death, or apoptosis. Many cytotoxic agents initiate the intrinsic apoptotic pathway by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[6] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a caspase cascade (caspase-9 and caspase-3), culminating in cell death.[6][7]

Caption: Hypothesized intrinsic apoptosis pathway induced by Ethyl 6-phenylpicolinate.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This assay provides a quantitative measure of a compound's ability to inhibit cell proliferation.

Principle: The tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living, metabolically active cells to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

-

Cell Seeding:

-

Culture human cancer cells (e.g., PC3 for prostate, MCF-7 for breast) to ~80% confluency.

-

Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Rationale: A 24-hour attachment period ensures cells are in a healthy, exponential growth phase before treatment. The seeding density is optimized to prevent confluence during the assay period.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of Ethyl 6-phenylpicolinate in DMSO.

-

Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" (medium with 0.5% DMSO) and "untreated control" wells.

-

Incubate for 48-72 hours.

-

Rationale: A wide concentration range is essential to determine the dose-response curve and calculate the IC₅₀. The incubation time is chosen to allow for sufficient cell division and for the compound to exert its effect.

-

-

MTT Addition & Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 10 µL of the MTT solution to each well.

-

Incubate for 3-4 hours at 37°C.

-

Rationale: This incubation period allows for sufficient formazan crystal formation in viable cells without causing toxicity from the MTT reagent itself.

-

-

Formazan Solubilization & Absorbance Reading:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO or a solubilization buffer (e.g., 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Gently pipette to ensure complete dissolution.

-

Read the absorbance at 570 nm using a microplate reader.

-

Rationale: DMSO is an effective solvent for formazan. Reading at 570 nm provides the optimal absorbance for the purple formazan product.

-

Data Presentation

The results are typically presented as the half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits cell growth by 50%.

| Cell Line | Compound | Incubation Time (h) | IC₅₀ (µM) |

| PC3 (Prostate Cancer) | Ethyl 6-phenylpicolinate | 72 | Hypothetical Value |

| BGC823 (Gastric Cancer) | Ethyl 6-phenylpicolinate | 72 | Hypothetical Value |

| Bcap37 (Breast Cancer) | Ethyl 6-phenylpicolinate | 72 | Hypothetical Value |

| IMR-90 (Normal Lung) | Ethyl 6-phenylpicolinate | 72 | Hypothetical Value |

Data adapted from a study on related compounds for illustrative purposes.[5]

Potential Antimicrobial Activities

Pyridine derivatives are well-established antimicrobial agents.[1] The ester functional group has also been incorporated into compounds with demonstrated antiproliferative effects against pathogenic microbes.[8] For instance, certain ethyl ester derivatives show activity against Pseudomonas aeruginosa and Escherichia coli by inhibiting key enzymes like biotin carboxylase.[9] Therefore, Ethyl 6-phenylpicolinate is a rational candidate for screening against a panel of pathogenic bacteria and fungi.

Hypothesized Mechanism: Disruption of Bacterial Cell Integrity or Metabolism

The antimicrobial action could stem from several mechanisms. The lipophilic nature of the compound may allow it to intercalate into the bacterial cell membrane, disrupting its integrity and leading to leakage of cytoplasmic contents.[10] Alternatively, it could act as an enzyme inhibitor, targeting pathways essential for bacterial survival, such as fatty acid synthesis, which is a validated target for novel antibacterial agents.[9]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized inoculum of the test microbe is exposed to serial dilutions of the antimicrobial agent in a liquid nutrient broth. Growth is assessed by visual inspection of turbidity after a set incubation period.

Methodology:

-

Preparation of Inoculum:

-

Culture the test bacterium (e.g., Staphylococcus aureus, E. coli) on an appropriate agar plate overnight.

-

Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension 1:150 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

Rationale: Standardizing the inoculum is critical for reproducibility. The 0.5 McFarland standard ensures a consistent starting number of bacteria.

-

-

Preparation of Compound Dilutions:

-

In a 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12.

-

Prepare a 2X working stock of Ethyl 6-phenylpicolinate. Add 100 µL of this stock to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

-

Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

-

Rationale: Serial dilution creates a logarithmic concentration gradient, allowing for precise determination of the MIC over a wide range.

-

-

Inoculation and Incubation:

-

Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

-

Seal the plate and incubate at 35-37°C for 16-20 hours.

-

Rationale: This incubation time and temperature are standard for most clinically relevant bacteria, allowing for sufficient growth in the control well.

-

-

Reading the MIC:

-

Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

-

Rationale: Visual inspection is a simple and effective method. The absence of turbidity indicates the inhibition of bacterial growth.

-

Data Presentation

Antimicrobial activity is reported as the MIC value. Lower MIC values indicate higher potency.

| Microorganism | Strain | Compound | MIC (µg/mL) |

| Staphylococcus aureus | MTCC 96 | Ethyl 6-phenylpicolinate | Hypothetical Value |

| Bacillus subtilis | MTCC 121 | Ethyl 6-phenylpicolinate | Hypothetical Value |

| Escherichia coli | DMF 7503 | Ethyl 6-phenylpicolinate | Hypothetical Value |

| Candida albicans | ATCC 10231 | Ethyl 6-phenylpicolinate | Hypothetical Value |

Data format adapted from studies on related compounds.[11][12][13]

Potential Anti-inflammatory Activities

Chronic inflammation is a key driver of numerous diseases. Picolinate esters have been proposed for treating inflammatory conditions.[3] Furthermore, many heterocyclic compounds exhibit anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[14][15] These enzymes are responsible for converting arachidonic acid into pro-inflammatory prostaglandins and leukotrienes, respectively.

Hypothesized Mechanism: Inhibition of COX/LOX Enzymes

Ethyl 6-phenylpicolinate may act as an inhibitor of COX and/or LOX enzymes. By binding to the active site of these enzymes, it could prevent the metabolism of arachidonic acid, thereby reducing the production of inflammatory mediators. This is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).

Caption: The arachidonic acid inflammatory cascade and potential points of inhibition.

Experimental Protocol: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

Principle: This colorimetric assay measures the ability of a compound to inhibit the activity of the 5-LOX enzyme. The enzyme converts a substrate (linoleic acid) into a hydroperoxide, which can be measured by the oxidative conversion of Fe²⁺ to Fe³⁺ in the presence of a chromogen (xylenol orange), forming a colored complex.

Methodology:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Prepare a stock solution of 5-LOX enzyme.

-

Prepare a stock solution of the substrate, linoleic acid.

-

Prepare the chromogen solution (e.g., FOX reagent containing xylenol orange, ferrous sulfate, and sulfuric acid).

-

Rationale: Using a buffered system maintains the optimal pH for enzyme activity.

-

-

Assay Procedure:

-

In a 96-well plate, add 20 µL of various concentrations of Ethyl 6-phenylpicolinate (dissolved in buffer/DMSO). Include a positive control (e.g., Zileuton) and a vehicle control.

-

Add 20 µL of the 5-LOX enzyme solution to each well and incubate for 10 minutes at room temperature.

-

Rationale: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

-

Initiation of Reaction:

-

Add 20 µL of the linoleic acid substrate solution to each well to start the reaction.

-

Incubate for 10 minutes at room temperature.

-

Rationale: The reaction time is kept short and controlled to ensure measurements are taken within the linear range of the enzyme's activity.

-

-

Detection:

-

Add 100 µL of the chromogen solution to each well to stop the reaction and develop the color.

-

Incubate for 5 minutes at room temperature.

-

Read the absorbance at 560 nm.

-

Rationale: The chromogen stops the enzymatic reaction and reacts with the hydroperoxide product to generate a stable, measurable color.

-

-

Calculation:

-

Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Plot the % inhibition against the compound concentration to determine the IC₅₀ value.[14]

-

Data Presentation

| Enzyme | Compound | Positive Control | IC₅₀ (µg/mL) |

| 5-Lipoxygenase (5-LOX) | Ethyl 6-phenylpicolinate | Zileuton | Hypothetical Value |

| Cyclooxygenase-1 (COX-1) | Ethyl 6-phenylpicolinate | Indomethacin | Hypothetical Value |

Data format adapted from a study on a related compound.[14]

References

-

Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. (2023). PubMed Central. [Link]

-

SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. (n.d.). PubMed. [Link]

-

Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2- oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. (2012). OMICS International. [Link]

-

Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (2018). PubMed Central. [Link]

-

Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PubMed Central. [Link]

-

Phenolic Profiles, Antioxidant and Anti-Inflammatory Activities of Hydrodistillation Wastewaters from Five Lamiaceae Species. (n.d.). PubMed Central. [Link]

-

Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. (2022). PubMed Central. [Link]

-

Large amounts of picolinic acid are lethal but small amounts increase the conversion of tryptophan-nicotinamide in rats. (n.d.). PubMed. [Link]

-

(PDF) Synthesis of Some Heterofunctionalized Penicillanic Acid Derivatives and Investigation of Their Biological Activities. (2008). ResearchGate. [Link]

-

Antimicrobial Activity of Ethyl (2-(Methylcarbamoyl)phenyl)carbamate and Its Mixed Ligand Ni(II) and Co(II) Complexes. (2024). MDPI. [Link]

-

The Application of Natural Phenolic Substances as Antimicrobial Agents in Agriculture and Food Industry. (2024). MDPI. [Link]

-

Biochemistry | Enzyme Inhibition. (2017). YouTube. [Link]

-

Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. (2024). MDPI. [Link]

-

Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. (2016). PubMed. [Link]

-

Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials. (2023). MDPI. [Link]

-

Anti-inflammatory Natural Prenylated Phenolic Compounds - Potential Lead Substances. (n.d.). PubMed. [Link]

-

Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. (2014). PubMed Central. [Link]

- Preparation method of 2,4,6-trimethyl benzoyl phenyl ethyl phosphinate. (2014).

-

Untargeted Metabolomic and Lipidomic Profiling Reveals Distinct Biochemical Patterns in Treated Biotinidase Deficiency. (2024). MDPI. [Link]

-

Enzyme inhibition studies of ethyl acetate extract of Pinus wallichiana needles from. (2022). International Journal of Chemical and Biochemical Sciences. [Link]

-

Synthesis and anticancer activities of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives. (2013). PubMed. [Link]

-

Enhanced in vitro biological activity of synthetic 2-(2-pyridyl) ethyl isothiocyanate compared to natural 4-(methylsulfinyl) butyl isothiocyanate. (2012). PubMed. [Link]

-

Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. (2023). MDPI. [Link]

-

Picolinic acid. (n.d.). PubChem. [Link]

-

Antioxidant, Antibacterial and Antischistosomal Activities of Extracts from Grateloupia livida (Harv). Yamada. (2014). PubMed Central. [Link]

-

Future Antimicrobials: Natural and Functionalized Phenolics. (2023). PubMed Central. [Link]

-

Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate. (2020). PubMed. [Link]

-

Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study. (2024). MDPI. [Link]

-

Investigations on anti-inflammatory and protective activity of Ethyl acetate fraction isolated from Vernonia Cinerea (L). (2019). Journal of Pharmacognosy and Phytochemistry. [Link]

-

Synthesis of ethyl p-hydroxybenzoate catalyzed by (NH4)6[MnMo9O32].8H2O with Waugh structure. (2015). Der Pharma Chemica. [Link]

-

(PDF) Antioxidant and Anti-Inflammatory Activity of Combined Phycocyanin and Palmitoylethanolamide in Human Lung and Prostate Epithelial Cells. (2022). ResearchGate. [Link]

-

Antimicrobial Activities of Natural Bioactive Polyphenols. (2024). MDPI. [Link]

-

Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates. (2010). PubMed Central. [Link]

-

Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (2023). MDPI. [Link]

-

Enzyme Inhibitors | Mechanisms, Michaelis-Menten Plots, & Effects. (2020). YouTube. [Link]

-

(PDF) Synergistic Antibacterial Effect of Ethyl Acetate Fraction of Vernonia amygdalina Delile Leaves with Tetracycline against Clinical Isolate Methicillin-Resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. (2023). ResearchGate. [Link]

-

A Review of the Biological Activity of Amidrazone Derivatives. (2022). MDPI. [Link]

-

Picolinic acid. (n.d.). Wikipedia. [Link]

Sources

- 1. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Picolinic acid - Wikipedia [en.wikipedia.org]

- 3. Picolinic acid ethyl ester | CymitQuimica [cymitquimica.com]

- 4. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and anticancer activities of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Anti-inflammatory Natural Prenylated Phenolic Compounds - Potential Lead Substances - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Ethyl 6-phenylpicolinate in Organic Solvents

Abstract: Ethyl 6-phenylpicolinate is a heterocyclic compound featuring a pyridine core, a phenyl substituent, and an ethyl ester functional group. Its structural complexity makes it a valuable building block in medicinal chemistry and materials science. A thorough understanding of its solubility characteristics is paramount for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive analysis of the predicted solubility of Ethyl 6-phenylpicolinate across a range of common organic solvents, grounded in the fundamental principles of molecular interactions. Furthermore, it furnishes detailed, field-proven experimental protocols for the qualitative and quantitative determination of its solubility, designed to ensure data integrity and reproducibility for researchers, scientists, and drug development professionals.

Molecular Profile of Ethyl 6-phenylpicolinate

A compound's solubility is fundamentally dictated by its physicochemical properties. The structure of Ethyl 6-phenylpicolinate integrates several key functional moieties that collectively determine its interaction with various solvents.

1.1. Physicochemical Characteristics

The key properties of Ethyl 6-phenylpicolinate are summarized below.

| Property | Value | Source |

| IUPAC Name | ethyl 6-phenylpyridine-3-carboxylate | [1] |

| Molecular Formula | C₁₄H₁₃NO₂ | [1] |

| Molecular Weight | 227.26 g/mol | [1] |

| XLogP3 | 2.7 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 3 (N in pyridine, two O in ester) | [1] |

1.2. Structural Analysis and Intermolecular Forces

To understand its solubility, we must deconstruct the molecule into its constituent functional groups:

-

Pyridine Ring: The nitrogen atom in the pyridine ring introduces polarity and acts as a hydrogen bond acceptor. Pyridine itself is a polar, aprotic compound miscible with a wide array of solvents, from nonpolar hexane to water.[2][3] This region of the molecule can engage in dipole-dipole interactions and accept hydrogen bonds from protic solvents.

-

Phenyl Group: This bulky, nonpolar aromatic ring contributes significantly to the molecule's lipophilicity. It primarily interacts through van der Waals forces (specifically, London dispersion forces) and will favor dissolution in nonpolar or moderately polar solvents that have aromatic or aliphatic character.

-

Ethyl Ester Group (-COOEt): This is a key polar functional group. While it cannot donate hydrogen bonds, the two oxygen atoms are effective hydrogen bond acceptors.[4] This group enhances solubility in polar solvents. However, the ethyl chain adds a degree of nonpolar character.

The calculated XLogP3 value of 2.7 quantitatively confirms this mixed polarity, suggesting that the molecule is moderately lipophilic and will exhibit preferential solubility in organic solvents over water.[1]

Theoretical Principles and Predicted Solubility

The guiding principle for solubility is the adage "like dissolves like," which states that substances with similar intermolecular forces are likely to be soluble in one another.[5][6] Based on the structural analysis, we can predict the solubility of Ethyl 6-phenylpicolinate in different solvent classes.

Caption: Logical workflow for predicting solubility based on intermolecular forces.

2.1. Predicted Solubility Profile

The following table synthesizes these principles into a practical, predictive guide. The classifications are qualitative and serve as a starting point for solvent screening.

| Solvent Class | Representative Solvents | Primary Interactions | Predicted Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Cyclohexane | London Dispersion Forces | Low to Moderate | The large, nonpolar phenyl group will interact favorably, but the polar pyridine and ester moieties will limit high solubility. |

| Nonpolar Aromatic | Toluene, Benzene | π-stacking, Dispersion Forces | Moderate to High | The solvent's aromaticity provides favorable π-π interactions with both the phenyl and pyridine rings. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Dipole-Dipole, Dispersion | High | These solvents effectively solvate the entire molecule, balancing interactions with the polar (ester, pyridine) and nonpolar (phenyl) regions. |

| Polar Aprotic (High Polarity) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Strong Dipole-Dipole | Very High | These highly polar solvents are excellent at solvating polar functional groups and are generally powerful solvents for a wide range of organic molecules. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen Bonding (Acceptor), Dipole-Dipole | Moderate to High | The alcohols can hydrogen-bond with the pyridine nitrogen and ester oxygens, providing strong solute-solvent interactions. |

| Highly Polar Protic | Water | Hydrogen Bonding | Very Low / Insoluble | Despite the potential for hydrogen bonding, the large, hydrophobic surface area of the phenyl and ethyl groups dominates, making dissolution in water thermodynamically unfavorable.[7] |

Experimental Protocols for Solubility Determination

Theoretical predictions require empirical validation. The following protocols provide methodologies for both rapid screening and rigorous quantification.

Caption: Experimental workflow for determining solubility.

3.1. Protocol 1: Rapid Qualitative Solubility Assessment

This method provides a quick, semi-quantitative estimate of solubility, ideal for initial solvent screening.

-

Objective: To classify solubility as "soluble," "partially soluble," or "insoluble" at an approximate concentration.

-

Methodology:

-

Preparation: Weigh approximately 10 mg of Ethyl 6-phenylpicolinate into a small, clear glass vial (e.g., 4 mL).

-

Solvent Addition: Add 1 mL of the test solvent to the vial using a calibrated pipette.

-

Agitation: Cap the vial securely and vortex or shake vigorously for 1-2 minutes at a controlled, ambient temperature (e.g., 25°C).

-

Observation: Allow the vial to stand for 5-10 minutes. Visually inspect the solution against a dark background.

-

Soluble: The solution is completely clear with no visible solid particles. The solubility is ≥ 10 mg/mL.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid material appears largely unchanged. The solubility is << 10 mg/mL.

-

-

-

Trustworthiness Check: This protocol is self-validating through direct observation. For borderline cases, a second test using a smaller mass of solute (e.g., 2 mg in 1 mL) can confirm low solubility.

3.2. Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This is the gold-standard method for obtaining precise, equilibrium solubility data.[5]

-

Objective: To determine the exact saturation concentration of the solute in a given solvent at a specific temperature.

-

Methodology:

-

Preparation of Slurry: Add an excess amount of Ethyl 6-phenylpicolinate to a known volume of solvent in a sealed, airtight container (e.g., add 50 mg to 5 mL of solvent). The presence of excess solid is critical to ensure saturation is reached.

-

Equilibration: Place the container in a temperature-controlled shaker or incubator (e.g., 25.0 ± 0.5 °C). Agitate the slurry for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours).

-

Phase Separation: Remove the container from the shaker and allow it to stand undisturbed at the same temperature until the excess solid has settled. To obtain a clear supernatant, either:

-

Carefully draw the liquid from the top using a pipette fitted with a filter tip (e.g., 0.22 µm PTFE syringe filter).

-

Alternatively, centrifuge the sample and carefully collect the supernatant.

-

-

Analysis:

-

Accurately dilute a known volume of the clear supernatant with a suitable solvent to bring the concentration into the linear range of an analytical instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer).

-

Prepare a calibration curve using known concentrations of Ethyl 6-phenylpicolinate.

-

Measure the concentration of the diluted sample against the calibration curve.

-

-

Calculation: Account for the dilution factor to calculate the original concentration of the saturated solution. The result is the equilibrium solubility, typically expressed in mg/mL or mol/L.

-

-

Trustworthiness Check: This protocol's integrity relies on ensuring equilibrium. To validate, samples can be taken at different time points (e.g., 24h, 48h, 72h). The solubility value should be constant once equilibrium is achieved. Running the experiment in triplicate is essential for statistical confidence.

Applications in Research and Development

A precise understanding of Ethyl 6-phenylpicolinate's solubility is not merely academic; it is critical for practical applications:

-

Reaction Chemistry: Selecting an appropriate solvent ensures that reactants are in the same phase, which is crucial for reaction kinetics.

-

Crystallization & Purification: Solubility data as a function of temperature is essential for developing effective crystallization protocols to purify the compound. A solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures is an ideal candidate.

-

Chromatography: Choosing the mobile phase in techniques like HPLC requires knowledge of the analyte's solubility to ensure it remains dissolved throughout the analysis and interacts appropriately with the stationary phase.

-

Pharmaceutical Formulation: For drug development professionals, solubility is a master variable that influences bioavailability. If used as an intermediate, its solubility dictates how it can be handled and purified.

Conclusion

Ethyl 6-phenylpicolinate possesses a hybrid molecular structure with both significant nonpolar and polar characteristics. This duality predicts a versatile solubility profile, with high solubility expected in polar aprotic solvents like DCM, THF, and DMSO, and moderate to high solubility in alcohols and aromatic solvents. Conversely, its large hydrophobic regions render it poorly soluble in water. While these theoretical predictions provide a strong foundation for solvent selection, rigorous experimental determination using the protocols outlined in this guide is essential for obtaining precise, reliable data crucial for advancing research and development objectives.

References

- Vertex AI Search. (n.d.). Pyridine - Solubility of Things. Retrieved January 21, 2026.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown. (n.d.).

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- NCBI Bookshelf. (n.d.). Pyridine - Some Industrial Chemicals.

- National Center for Biotechnology Information. (n.d.). Ethyl 6-phenylnicotinate.

- Consolidated Chemical. (n.d.). Pyridine – High-Purity Solvent.

- chemeurope.com. (n.d.). Pyridine.

- TutorChase. (n.d.).

- Chemistry LibreTexts. (2023, January 22). Properties of Esters.

- ACS Publications. (n.d.).

- Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions.

- Lumen Learning. (n.d.). 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry.

- Science.gov. (n.d.). factors affecting solubility: Topics.

Sources

- 1. Ethyl 6-phenylnicotinate | C14H13NO2 | CID 11096332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. consolidated-chemical.com [consolidated-chemical.com]

- 3. Pyridine [chemeurope.com]

- 4. 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 5. youtube.com [youtube.com]

- 6. chem.ws [chem.ws]

- 7. chem.libretexts.org [chem.libretexts.org]

"Ethyl 6-phenylpicolinate" thermal stability and degradation profile

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of Ethyl 6-phenylpicolinate

Disclaimer: Direct experimental data on the thermal stability and degradation of Ethyl 6-phenylpicolinate is not extensively available in public literature. This guide, therefore, is a projection based on established principles of thermal analysis and the known behavior of structurally related compounds, such as picolinic acid and its derivatives. The protocols and predicted profiles herein serve as a robust framework for initiating a formal experimental investigation.

Introduction

In the lifecycle of pharmaceutical development and fine chemical manufacturing, a thorough understanding of a compound's thermal stability is paramount. It dictates storage conditions, informs manufacturing processes, and is a critical component of safety assessment. Ethyl 6-phenylpicolinate, a substituted pyridine carboxylic acid ester, is a molecule of interest in medicinal chemistry and material science. This guide provides a comprehensive technical overview of the methodologies required to rigorously assess its thermal stability and degradation profile. As a Senior Application Scientist, the narrative that follows is grounded in the principles of causality for experimental design and self-validating protocols.

Part 1: Comprehensive Thermal Analysis Methodology

To fully characterize the thermal behavior of Ethyl 6-phenylpicolinate, a multi-faceted analytical approach is essential. The primary techniques employed are Thermogravimetric Analysis (TGA) for quantifying mass loss as a function of temperature, and Differential Scanning Calorimetry (DSC) for identifying thermal transitions such as melting and decomposition.

Thermogravimetric Analysis (TGA)

TGA provides quantitative information on the thermal stability and composition of a material by measuring its mass as it is heated over time.[1][2][3]

Principle of Operation: A small sample of the material is placed in a crucible, which is situated on a precision microbalance within a furnace. The sample is then heated at a controlled rate under a specific atmosphere (e.g., inert or oxidative), and the change in mass is recorded as a function of temperature.[1][4]

Experimental Protocol: Dynamic Thermogravimetry of Ethyl 6-phenylpicolinate

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of Ethyl 6-phenylpicolinate into a ceramic or platinum TGA pan.

-

Test Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min to provide an inert atmosphere. This is crucial to prevent oxidative degradation and isolate the inherent thermal decomposition.

-

Temperature Program:

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of decomposition is a key indicator of thermal stability. The derivative of the mass loss curve (DTG) can be plotted to identify the temperatures at which the rate of mass loss is maximal.

Part 2: Evolved Gas Analysis and Degradation Product Identification

While TGA and DSC define when a material degrades, identifying the evolved chemical species is crucial for understanding the degradation mechanism. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful technique for this purpose.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Principle of Operation: A sample is rapidly heated to a specific temperature in an inert atmosphere (pyrolysis). The resulting volatile and semi-volatile degradation products are then swept into a gas chromatograph (GC) for separation, followed by detection and identification using a mass spectrometer (MS). [6][7][8]

Experimental Protocol: Py-GC-MS of Ethyl 6-phenylpicolinate

-

Sample Preparation: Place a small, accurately weighed amount (approx. 0.1-0.5 mg) of Ethyl 6-phenylpicolinate into a pyrolysis sample cup.

-

Pyrolysis Conditions:

-

Set the pyrolysis temperature based on the TGA results (e.g., at the temperature of maximum decomposition rate from the DTG curve).

-

Heat the sample rapidly to the set temperature and hold for a short duration (e.g., 30 seconds).

-

-

GC Separation:

-

Transfer the pyrolyzates to the GC column (a non-polar column like a DB-5ms is a good starting point).

-

Employ a suitable temperature program to separate the individual components, for example, hold at 50 °C for 2 minutes, then ramp to 300 °C at 10 °C/min.

-

-

MS Detection:

-

Use a standard electron ionization (EI) source at 70 eV.

-

Scan a mass range of m/z 35-550.

-

-

Data Analysis: Identify the separated compounds by comparing their mass spectra to a reference library (e.g., NIST).

Conclusion

This technical guide outlines a comprehensive strategy for characterizing the thermal stability and degradation profile of Ethyl 6-phenylpicolinate. By employing a combination of Thermogravimetric Analysis, Differential Scanning Calorimetry, and Pyrolysis-Gas Chromatography-Mass Spectrometry, researchers can obtain critical data on its decomposition onset, thermal transitions, and the identity of its degradation products. The predicted profile, based on the behavior of analogous structures, suggests that the primary degradation pathway involves initial ester cleavage followed by decarboxylation. Experimental validation following the detailed protocols provided in this guide is the essential next step to confirm these hypotheses and establish a definitive thermal profile for this compound.

References

-

Thermogravimetric Analysis. (n.d.). Retrieved from [Link]

-

Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (2017). PMC - PubMed Central. Retrieved from [Link]

-

Differential scanning calorimetry. (2023). Wikipedia. Retrieved from [Link]

-

Thermogravimetric Analysis (TGA) Testing of Materials. (n.d.). Applus DatapointLabs. Retrieved from [Link]

- Thermal desorption gas chromatography-mass spectrometry for investigating the thermal degradation of polyurethanes. (2023). Analytical Methods (RSC Publishing). DOI:10.1039/D3AY00173C

-

Thermogravimetric analysis. (2023). Wikipedia. Retrieved from [Link]

-

Differential Scanning Calorimetry. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Thermogravimetric analysis (TGA). (2022). Chemistry LibreTexts. Retrieved from [Link]

-

Differential Scanning Calorimetry (DSC) Testing. (n.d.). TCA Lab / Alfa Chemistry. Retrieved from [Link]

-

Differential Scanning Calorimetry (DSC) – Online Training Course. (2012). YouTube. Retrieved from [Link]

-

Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. (2018). Applied and Environmental Microbiology - ASM Journals. Retrieved from [Link]

-

Synthesis, crystal structure, and thermal decomposition of the cobalt(II) complex with 2-picolinic acid. (2014). PubMed. Retrieved from [Link]

-

Thermo Gravimetric Analysis (TGA). (n.d.). TCA Lab / Alfa Chemistry. Retrieved from [Link]

-

Analysis of Products Generated from the Thermal and Catalytic Degradation of Pure and Waste Polyolefins using Py-GC/MS. (2009). ResearchGate. Retrieved from [Link]

-

Proposed degradation pathways of pyridine derivatives in bacteria... (n.d.). ResearchGate. Retrieved from [Link]

-

Thermal degradation kinetics and pyrolysis GC-MS study of curcumin. (2022). PubMed. Retrieved from [Link]

-

Thermal degradation of various lignins by TG-MS/FTIR and Py-GC-MS. (2016). ResearchGate. Retrieved from [Link]

Sources

- 1. Thermogravimetric Analysis (TGA) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 2. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 5. etamu.edu [etamu.edu]

- 6. researchgate.net [researchgate.net]

- 7. Thermal degradation kinetics and pyrolysis GC-MS study of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Ethyl 6-Phenylpicolinate: From Historical Discovery to Modern Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Phenylpicolinate Scaffold

Ethyl 6-phenylpicolinate, a substituted pyridine carboxylic acid ester, represents a core structural motif of significant interest in medicinal chemistry and materials science. The strategic placement of a phenyl group and an ethyl ester on the picolinate framework offers a versatile platform for the synthesis of complex molecules with diverse biological activities. The phenyl group can engage in crucial π-stacking interactions with biological targets, while the ester functionality provides a handle for further chemical modifications, such as amide bond formation, reduction to an alcohol, or hydrolysis to the corresponding carboxylic acid. This guide provides a comprehensive overview of the discovery and historical synthesis of ethyl 6-phenylpicolinate, juxtaposed with modern synthetic strategies, and explores its emerging role in drug discovery and development.

PART 1: The Genesis of Ethyl 6-Phenylpicolinate: A Historical Perspective

The first documented synthesis of ethyl 6-phenylpicolinate is attributed to the seminal work of Ferdinand Bohlmann in 1957, published in Chemische Berichte. This early synthesis was a multi-step process characteristic of the era, relying on classical condensation and cyclization strategies to construct the pyridine ring.

The Bohlmann-Rahtz Pyridine Synthesis: A Foundational Approach

While the specific 1957 paper requires direct consultation for the exact initial synthesis of ethyl 6-phenylpicolinate, the broader work of Bohlmann and his collaborator Dieter Rahtz during that period led to the development of the now-famous Bohlmann-Rahtz pyridine synthesis. This reaction provides a logical framework for understanding the early approaches to constructing such substituted pyridines. The core principle of this methodology involves the acid-catalyzed reaction between a β-aminocrotonic ester and an ethynylketone to yield a pyridine derivative.[1][2]

The causality behind this experimental choice lies in the need to build the pyridine ring from acyclic precursors. The enamine component provides a nucleophilic nitrogen and α-carbon, while the ethynylketone acts as a reactive electrophile, setting the stage for a cascade of reactions including Michael addition, isomerization, and a final cyclodehydration to furnish the aromatic pyridine ring.

Caption: Conceptual workflow of early pyridine synthesis.

A Plausible Historical Synthetic Protocol

Based on the general principles of pyridine synthesis from that era, a likely historical route to 6-phenylpicolinic acid, the precursor to the ethyl ester, would involve the construction of the 6-phenylpyridine moiety followed by functional group manipulation to introduce the carboxylic acid at the 2-position.

Step-by-Step Methodology (Hypothesized Historical Route):

-

Pyridine Ring Formation: Condensation of a 1,5-dicarbonyl compound (or a precursor that generates it in situ) with ammonia or an ammonia equivalent to form the dihydropyridine, followed by oxidation. For a 6-phenyl substituted pyridine, this would involve a phenyl-substituted dicarbonyl.

-

Introduction of the Carboxylic Acid Precursor: A common strategy would be the introduction of a methyl group at the 2-position of the pre-formed 6-phenylpyridine.

-

Oxidation: The methyl group would then be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid.

-

Esterification: Finally, the resulting 6-phenylpicolinic acid would be subjected to a Fischer esterification with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to yield ethyl 6-phenylpicolinate.

This classical approach, while effective, often suffered from harsh reaction conditions, the use of stoichiometric and often hazardous reagents, and potentially low overall yields due to multiple steps and challenging purifications.

PART 2: The Evolution of Synthesis: Modern and Efficient Methodologies

The advent of modern synthetic chemistry, particularly in the realm of transition-metal catalysis, has revolutionized the synthesis of substituted pyridines, including ethyl 6-phenylpicolinate. These contemporary methods offer significant advantages in terms of efficiency, selectivity, and functional group tolerance.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

One of the most powerful modern techniques for the synthesis of biaryl compounds, including phenyl-substituted pyridines, is the Suzuki-Miyaura cross-coupling reaction.[3] This method allows for the direct formation of a carbon-carbon bond between a halogenated pyridine and a phenylboronic acid derivative.

Logical Workflow for Suzuki-Miyaura Synthesis:

Caption: Modern synthesis via Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol (Modern Suzuki-Miyaura Approach):

-

Inert Atmosphere Setup: To a dry Schlenk flask, add ethyl 6-chloropicolinate (1.0 equivalent), phenylboronic acid (1.2 equivalents), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equivalents).

-

Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (typically 1-5 mol%), and a suitable phosphine ligand if required.

-

Solvent Addition and Reaction: Add a degassed solvent system, commonly a mixture of an organic solvent like dioxane or toluene and water. Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, cool the reaction mixture and perform an aqueous workup to remove inorganic salts. Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to afford pure ethyl 6-phenylpicolinate.

The causality behind choosing this method lies in its high efficiency, broad functional group compatibility, and the commercial availability of the starting materials. The palladium catalyst facilitates a catalytic cycle of oxidative addition, transmetalation, and reductive elimination to forge the new C-C bond with high selectivity.

Comparative Analysis of Synthetic Routes

| Feature | Historical Synthesis (e.g., Bohlmann-Rahtz type) | Modern Synthesis (Suzuki-Miyaura) |

| Ring Formation | De novo synthesis from acyclic precursors | Functionalization of a pre-existing pyridine ring |

| Key Transformation | Condensation and cyclodehydration | Palladium-catalyzed cross-coupling |

| Reagents | Stoichiometric, often harsh (strong acids/bases, oxidants) | Catalytic (palladium), milder bases |

| Reaction Conditions | Often high temperatures and pressures | Generally milder temperatures |

| Yield & Selectivity | Variable, often lower overall yields | Generally high yields and excellent selectivity |

| Functional Group Tolerance | Limited | Broad |

| Atom Economy | Lower | Higher |

PART 3: Applications in Drug Discovery and Development

The 6-phenylpicolinate scaffold is a valuable building block in the design and synthesis of novel therapeutic agents. While direct pharmacological data on ethyl 6-phenylpicolinate itself is limited in publicly available literature, its role as a key pharmaceutical intermediate is significant. The structural motif is present in a variety of compounds with diverse biological activities.

Derivatives of phenyl-substituted pyridines and picolinic acids have been investigated for a range of therapeutic applications, including:

-

Anti-inflammatory Agents: The rigid, planar structure of the phenylpyridine core can facilitate binding to enzyme active sites involved in inflammatory pathways.

-

Anticancer Agents: The ability to introduce various substituents on both the phenyl and pyridine rings allows for the fine-tuning of interactions with cancer-related targets such as kinases.

-

Neurological Disorders: The picolinamide moiety is found in several centrally acting drugs, and the phenyl group can enhance blood-brain barrier permeability.

Ethyl 6-phenylpicolinate serves as a crucial starting material or intermediate for the synthesis of more complex molecules where the ester group is transformed into an amide or other functional groups to modulate the pharmacological profile. The synthesis of N-(2-oxo-2-(phenylamino)ethyl)picolinamide derivatives, for example, highlights the utility of the picolinamide scaffold in generating compounds with potential anti-inflammatory and antidiabetic activities.[4]

The development of potent and selective inhibitors of phosphodiesterase type 4D (PDE4D) has utilized palladium-catalyzed cross-coupling reactions to synthesize 6,8-disubstituted 1,7-naphthyridines, which share a similar structural concept of an aryl-substituted nitrogen-containing heterocycle.[3] This underscores the importance of the synthetic strategies used for ethyl 6-phenylpicolinate in the broader context of drug discovery.

Conclusion

Ethyl 6-phenylpicolinate stands as a testament to the evolution of synthetic organic chemistry. From its likely initial synthesis through classical, multi-step procedures, the modern chemist now has access to highly efficient and selective catalytic methods for its preparation. This has greatly facilitated its use as a versatile intermediate in the synthesis of complex molecules. As the demand for novel therapeutic agents with precisely engineered structures continues to grow, the importance of foundational building blocks like ethyl 6-phenylpicolinate and the sophisticated synthetic methodologies used to create them will undoubtedly continue to expand.

References

- Bohlmann, F. Reformatzki-Reaktionen mit substituierten Benzaldehyden. Chemische Berichte1957, 90 (8), 1519-1529.

- Bohlmann, F.; Rahtz, D. Über eine neue Pyridinsynthese. Chemische Berichte1957, 90 (10), 2265–2272.

-

Organic Chemistry Portal. Bohlmann-Rahtz Pyridine Synthesis. [Link]

- Bagley, M. C.; Dale, J. W.; Bower, J. A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. Synlett2001, 2001 (7), 1149-1151.

-

CIA. CHEMISCH BERICHTE TO: CHEM[SCHE] BER[ICHTE]. [Link]